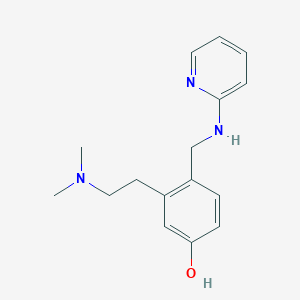

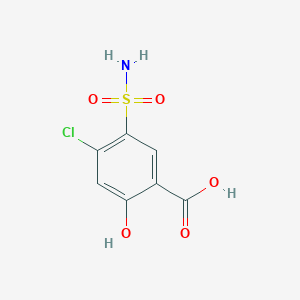

![molecular formula C14H8N4 B139200 Pirazino[2,3-f][4,7]fenantrolina CAS No. 217-82-3](/img/structure/B139200.png)

Pirazino[2,3-f][4,7]fenantrolina

Descripción general

Descripción

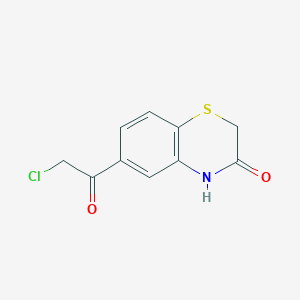

Pyrazino[2,3-f][4,7]phenanthroline is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural and electronic properties. This compound is characterized by a fused ring system that includes both pyrazine and phenanthroline moieties, making it a versatile ligand in coordination chemistry and a valuable component in various applications, including light-emitting devices and solar cells .

Aplicaciones Científicas De Investigación

Pyrazino[2,3-f][4,7]phenanthroline has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Pyrazino[2,3-f][4,7]phenanthroline is primarily used in the synthesis of copper (I)-phenanthroline complexes . These complexes are utilized in molecular device technology and solar-energy conversion . The compound functions as an electron acceptor, with the electron density being delocalized on the quinoxaline ring .

Mode of Action

The compound interacts with its targets by accepting electrons and delocalizing the electron density on the quinoxaline ring . This interaction results in the formation of copper (I)-phenanthroline complexes, which are integral to molecular device technology and solar-energy conversion .

Result of Action

Pyrazino[2,3-f][4,7]phenanthroline’s action results in the formation of copper (I)-phenanthroline complexes . These complexes are used in molecular device technology and solar-energy conversion , indicating that the compound’s action has significant molecular and cellular effects.

Action Environment

The environment can influence the action, efficacy, and stability of Pyrazino[2,3-f][4,7]phenanthroline. For instance, the compound has been used in the fabrication of organic light-emitting diodes (OLEDs), where its performance is influenced by specific molecular characteristics such as low singlet–triplet energy gap (ΔEST) and high photoluminescence quantum yield . The compound’s stability and efficacy in this context are also likely to be influenced by environmental factors such as temperature and light exposure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of pyrazino[2,3-f][4,7]phenanthroline typically involves the condensation of 1,10-phenanthroline-5,6-dione with appropriate diamines under reflux conditions. For instance, the reaction of 1,10-phenanthroline-5,6-dione with 1,2-diaminobenzene in acetic acid under an inert atmosphere yields pyrazino[2,3-f][4,7]phenanthroline . The reaction is usually carried out at elevated temperatures to ensure complete condensation and formation of the desired product.

Industrial Production Methods

While specific industrial production methods for pyrazino[2,3-f][4,7]phenanthroline are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the compound on an industrial scale .

Análisis De Reacciones Químicas

Types of Reactions

Pyrazino[2,3-f][4,7]phenanthroline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Oxidation: Quinoxaline derivatives.

Reduction: Dihydro-pyrazino[2,3-f][4,7]phenanthroline.

Substitution: Various substituted pyrazino[2,3-f][4,7]phenanthroline derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

Pyrazino[2,3-f][1,10]phenanthroline: Another isomer with similar structural features but different electronic properties.

Dipyrido[3,2-f2’,3’-h]quinoxaline: A related compound used as a DNA intercalating agent.

Benzo[i]dipyrido[3,2-a2’,3’-c]phenazine: Known for its use in photodynamic therapy and as a DNA probe.

Uniqueness

Pyrazino[2,3-f][4,7]phenanthroline is unique due to its specific arrangement of nitrogen atoms within the fused ring system, which imparts distinct electronic properties. This uniqueness makes it particularly valuable in applications requiring precise control over electronic interactions, such as in OLEDs and DSCs .

Propiedades

IUPAC Name |

pyrazino[2,3-f][4,7]phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4/c1-3-9-10-4-2-6-16-12(10)14-13(11(9)15-5-1)17-7-8-18-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFJXZGVAGNQDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC=CN=C3C4=C2C=CC=N4)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the structure of pyrazino[2,3-f][4,7]phenanthroline interesting for material science applications?

A1: Pyrazino[2,3-f][4,7]phenanthroline (pap) is a heterocyclic aromatic compound with a rigid planar structure. This structural feature is particularly attractive for building metal-organic frameworks and coordination complexes. The molecule possesses four nitrogen atoms capable of acting as binding sites for metal ions, making it a versatile ligand in coordination chemistry. [², ³, ⁴] This ability to coordinate with metal ions makes pyrazino[2,3-f][4,7]phenanthroline useful in the development of materials with specific electronic and magnetic properties.

Q2: How does the position of nitrogen atoms in pyrazino[2,3-f][4,7]phenanthroline influence its photophysical properties when incorporated into iridium (III) complexes?

A2: Research comparing iridium (III) complexes containing pyrazino[2,3-f][1,10]phenanthroline (ppl) and pyrazino[2,3-f][4,7]phenanthroline (ppz) reveals that the position of nitrogen atoms significantly impacts their photophysical properties. In the ppz complex, the nitrogen atoms' arrangement stabilizes the LUMO orbital, leading to a red-shifted emission compared to the ppl complex. This difference also affects the quantum yield and excited state lifetime, with the ppz complex exhibiting faster non-radiative decay.

Q3: Can pyrazino[2,3-f][4,7]phenanthroline be used to build structures beyond simple coordination complexes?

A3: Yes, pyrazino[2,3-f][4,7]phenanthroline can be used as a building block for more complex structures. Studies show its successful incorporation into one- and two-dimensional copper(II) complexes. Researchers have synthesized chain structures where pyrazino[2,3-f][4,7]phenanthroline and nitrate ions bridge copper atoms. Additionally, cyclic tetranuclear copper entities have been formed, with pyrazino[2,3-f][4,7]phenanthroline bridging copper atoms in various coordination modes. These tetranuclear units can be further linked to create chains or sheets, demonstrating the potential of pyrazino[2,3-f][4,7]phenanthroline in building complex architectures.

Q4: How does pyrazino[2,3-f][4,7]phenanthroline behave on metal surfaces under ultra-high vacuum conditions?

A4: Studies utilizing scanning tunneling microscopy (STM) and atomic force microscopy (AFM) have investigated the behavior of pyrazino[2,3-f][4,7]phenanthroline on gold surfaces under ultra-high vacuum (UHV). Upon thermal annealing, pyrazino[2,3-f][4,7]phenanthroline undergoes selective intermolecular aryl-aryl coupling through dehydrogenative C-H activation. Interestingly, the ortho-hydrogen atoms of the pyrazine rings are preferentially activated over those in the pyridine moieties, highlighting the influence of the nitrogen atom position on reactivity. This on-surface reactivity opens up possibilities for the controlled fabrication of complex molecular architectures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

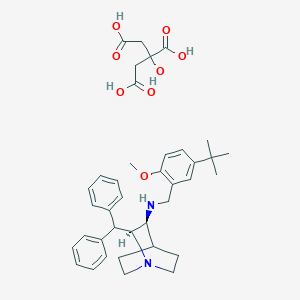

![(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B139121.png)